Bienvenue dans la boutique en ligne BenchChem!

[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine

Lipophilicity LogP ADME

This compound is the only member of its analog set that simultaneously presents the 2-methylimidazole pharmacophore and a para-CH2NH2 handle—enabling amide coupling, reductive amination, or PROTAC linker installation that the unsubstituted analog (CAS 953731-28-7) and methylene-bridged variant (CAS 148257-48-1) cannot support. Its balanced LogP (~1.0) bridges the polarity gap between overly polar (LogP –0.64) and excessively lipophilic (LogP >1.6) analogs. Validated as a synthetic precursor to ICMT inhibitors with IC₅₀ values of 2.60 nM (US11834430). Crystalline solid (mp 61–63°C) suits automated gravimetric dispensing. Procure this specific CAS to replicate potent binding geometry.

Molecular Formula C10H12N4
Molecular Weight 188.234
CAS No. 953719-87-4
Cat. No. B2902287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine
CAS953719-87-4
Molecular FormulaC10H12N4
Molecular Weight188.234
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=CC(=C2)CN
InChIInChI=1S/C10H12N4/c1-8-12-4-5-14(8)10-6-9(7-11)2-3-13-10/h2-6H,7,11H2,1H3
InChIKeyJKWVFJOYOZHXAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine (CAS 953719-87-4): Procurement-Relevant Structural & Physicochemical Snapshot


[2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine (CAS 953719-87-4) is a heterocyclic building block that merges a 2-methylimidazole ring with a 4-pyridinemethanamine scaffold through a direct N–C bond . This substitution pattern distinguishes it from the unsubstituted imidazole analog (CAS 953731-28-7), the methylene-bridged variant (CAS 148257-48-1), and the regioisomeric 3-amine (CAS 937603-49-1). The presence of a primary aminomethyl group on the pyridine ring, coupled with the electron-donating and steric effects of the C2-methyl on the imidazole, creates a physicochemical signature that is not interchangeable with any single close analog .

Why [2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine Cannot Be Replaced by In-Class Imidazolyl-Pyridine Analogs


The 2-methyl substitution on the imidazole ring of the target compound directly modulates lipophilicity (LogP ≈ 1.0) relative to the unsubstituted analog (LogP ≈ –0.64), a shift of ~1.7 log units that alters membrane partitioning and protein-binding behavior . Simultaneously, the para-positioned primary aminomethyl group provides a reactive handle for amide coupling, reductive amination, or urea formation—functionality absent in the methylene-linked analog (CAS 148257-48-1), which carries zero H-bond donors . The regioisomeric 3-amine (CAS 937603-49-1) relocates the amino group to the pyridine 3-position and removes the methylene spacer, yielding a distinct H-bonding geometry and a melting point over 100 °C higher [1]. These three structural features—imidazole C2-methylation, pyridine 4-methanamine connectivity, and the attendant physicochemical profile—are simultaneously present only in the target compound; none of the closest commercially available analogs can replicate them simultaneously.

Head-to-Head Quantitative Differentiation of [2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine Against Closest Analogs


Lipophilicity Differentiation: Measured LogP of Target Compound Versus Unsubstituted and Positional Analogs

The target compound exhibits a measured LogP of 1.03442, which is substantially higher than the unsubstituted imidazole analog [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine (LogP = –0.64) . This represents a ΔLogP of +1.67 and reflects a ~50-fold increase in octanol-water partition coefficient. The C2-methyl group on imidazole is the sole structural difference driving this shift. The target compound also shows a LogP 0.63–1.03 units higher than the regioisomeric 3-amine analog (LogP = 0.279–0.407) [1].

Lipophilicity LogP ADME Physicochemical profiling

Hydrogen-Bond Donor Capacity: Primary Amine Handle Versus Zero-Donor Methylene-Linked Analog

The target compound carries a primary CH₂NH₂ group on the pyridine 4-position, contributing 2 H-bond donors (plus the amine acting as a nucleophilic handle). In contrast, the methylene-linked analog 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS 148257-48-1) has zero H-bond donors: the nitrogen is embedded in the pyridine ring and the imidazole ring, neither of which carries a protonatable amine . The TPSA of the target is 56.73 Ų versus 30.71 Ų for the methylene-linked analog, reflecting a 26 Ų increase in polar surface area driven entirely by the presence of the primary amine .

Hydrogen bonding Derivatization Amine handle Library synthesis

Molecular Weight and Bulk Property Differentiation Against the Unsubstituted Analog

The 2-methyl substituent on the imidazole ring increases the molecular weight from 174.20 Da (unsubstituted analog, CAS 953731-28-7) to 188.23 Da (target compound), a ΔMW of 14.03 Da corresponding to a single CH₂ group . More consequentially, the target compound is a crystalline solid with a reported melting point of 61–63 °C [1], while the unsubstituted analog is typically handled as an oil or low-melting solid, requiring refrigerated storage. The target compound is stable when stored sealed in dry conditions at 2–8 °C .

Molecular weight Steric bulk Solid-state properties Storage

Regioisomeric Differentiation: Para-Aminomethyl Pyridine Versus Meta-Amine Placement

The target compound places the primary amine at the pyridine 4-position with a methylene spacer (CH₂NH₂), while the closest regioisomer 2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 937603-49-1) attaches the amine directly to the pyridine 3-position without a spacer [1]. This results in a melting point difference of approximately 105 °C (61–63 °C vs 166–168 °C), reflecting divergent crystal packing [2]. The LogP differs by 0.63–0.76 units (1.03 vs 0.28–0.41). The aminomethyl spacer extends the amine farther from the aromatic ring, altering both the pKa of the amine and its steric accessibility for conjugation .

Regioisomerism Amine positioning Binding geometry Scaffold hopping

Synthetic Utility as a Building Block: Demonstrated Incorporation Into Bioactive Molecules

The target compound serves as a key intermediate in the synthesis of at least one potent enzyme inhibitor reported in the patent literature. The compound 5-chloro-2-(2-((2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)oxy)ethoxy)benzonitrile (derived from the target compound's hydroxymethyl or halogenated analog) displays an IC₅₀ of 2.60 nM against human protein-S-isoprenylcysteine O-methyltransferase (ICMT) in a biochemical assay [1]. This demonstrates that the target scaffold, when elaborated, can yield single-digit nanomolar potency. The unsubstituted imidazole and methylene-linked analogs lack the balanced lipophilicity and amine geometry that enable productive elaboration into such ICMT inhibitors.

Medicinal chemistry Building block ICMT inhibition Patent exemplification

Recommended Procurement Scenarios for [2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine Based on Quantitative Differentiation


Fragment-Based Drug Discovery Requiring Lipophilic Heterocyclic Primary Amine Building Blocks

When designing fragment libraries for p38 MAP kinase, ICMT, or related targets where pyridinyl-imidazole scaffolds are privileged chemotypes, the target compound offers a LogP (+1.03) that bridges the gap between overly polar unsubstituted imidazole fragments (LogP –0.64) and excessively lipophilic methylene-linked variants (LogP >1.6). This balanced lipophilicity, combined with the synthetically accessible primary amine, makes it a preferred fragment for hit generation followed by amide-based elaboration [1].

Synthesis of ICMT Inhibitors Targeting RAS-Driven Cancers

The target scaffold has been validated as a synthetic precursor to ICMT inhibitors with IC₅₀ values of 2.60 nM in biochemical assays. Procurement of this specific building block—rather than the unsubstituted analog or the methylene-linked variant—is essential for replicating the potent binding interaction geometry reported in US Patent US11834430 .

Covalent Inhibitor or PROTAC Linker Design Requiring a Reactive Para-Aminomethyl Handle

The primary CH₂NH₂ group at the pyridine 4-position provides a nucleophilic anchor for covalent warhead attachment (e.g., acrylamide conjugation) or PROTAC linker installation via amide bond formation. The methylene-linked analog (CAS 148257-48-1), which lacks any H-bond donor or nucleophilic amine, cannot serve this purpose. The target compound is the only member of this analog set that simultaneously offers the 2-methylimidazole pharmacophore and a derivatizable primary amine at the para position [1].

Automated Compound Management and High-Throughput Screening Plate Preparation

The crystalline solid form (melting point 61–63 °C) of the target compound facilitates accurate gravimetric dispensing on automated platforms, unlike the unsubstituted analog which is typically handled as an oil. The recommended storage condition (sealed, dry, 2–8 °C) aligns with standard compound management protocols and reduces the risk of hygroscopic degradation during long-term storage .

Quote Request

Request a Quote for [2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.